molecular formula C17H27N5O3 B7050009 4-(cyclopropanecarbonyl)-N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]-1,4-diazepane-1-carboxamide

4-(cyclopropanecarbonyl)-N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]-1,4-diazepane-1-carboxamide

Cat. No.: B7050009
M. Wt: 349.4 g/mol
InChI Key: LPDSPVMEQOAJQC-UHFFFAOYSA-N
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Description

4-(cyclopropanecarbonyl)-N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]-1,4-diazepane-1-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a cyclopropane ring, a pyrazole moiety, and a diazepane ring, making it an interesting subject for scientific research.

Properties

IUPAC Name

4-(cyclopropanecarbonyl)-N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O3/c1-25-10-9-22-13-14(12-19-22)11-18-17(24)21-6-2-5-20(7-8-21)16(23)15-3-4-15/h12-13,15H,2-11H2,1H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPDSPVMEQOAJQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C=N1)CNC(=O)N2CCCN(CC2)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(cyclopropanecarbonyl)-N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]-1,4-diazepane-1-carboxamide typically involves multiple steps, starting from readily available starting materials. The process may include the formation of the cyclopropane ring, the introduction of the pyrazole moiety, and the construction of the diazepane ring. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control, to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to streamline the process and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(cyclopropanecarbonyl)-N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]-1,4-diazepane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction could result in the formation of more saturated derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms and kinetics.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new materials, catalysts, or other industrial products.

Mechanism of Action

The mechanism by which 4-(cyclopropanecarbonyl)-N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]-1,4-diazepane-1-carboxamide exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins, and the compound may modulate their activity through binding or other interactions. The pathways involved in these effects would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(cyclopropanecarbonyl)-N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]-1,4-diazepane-1-carboxamide include other diazepane derivatives, pyrazole-containing compounds, and cyclopropane-based molecules.

Uniqueness

What sets this compound apart is its combination of structural features, which may confer unique chemical and biological properties. For example, the presence of the cyclopropane ring could influence its reactivity and stability, while the pyrazole moiety might enhance its ability to interact with biological targets.

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